

Clioquinol antifungal testing methodology and MIC determination

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Compound Focus: Clioquinol

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Antifungal Profile and MIC Data of Clioquinol

The table below summarizes quantitative data on the antifungal activity of **clioquinol** against various fungal pathogens.

Pathogen	MIC Range (µg/mL)	Key Findings	Reference Strain(s)
Candida albicans	1 - 4 [1]	Fungicidal activity (MFC 3 µg/mL); inhibits yeast-to-hyphae transition & biofilm formation [1].	SC5314, ATCC 10231 [1]
Other Candida spp. & Dermatophytes	Not specified (Active) [2]	Broad antifungal spectrum; shows particularly strong inhibition against <i>C. tropicalis</i> , <i>C. guilliermondii</i> [2].	Clinical & standard strains [2]
Various Dermatophytes	Not specified (Active) [3]	Damages cell wall and inhibits pseudohyphae formation in <i>C. albicans</i> ; compromises cytoplasmic membrane integrity [3].	

Detailed Experimental Protocol: Broth Microdilution for Clioquinol MIC

This protocol is adapted from standard methods referenced in the search results and follows principles aligned with CLSI standards [4].

Reagent and Medium Preparation

- **Clioquinol Stock Solution:** Prepare a stock solution of **clioquinol** at a high concentration (e.g., 1,280 µg/mL) in **dimethyl sulfoxide (DMSO)**. Filter-sterilize using a 0.22 µm membrane [5] [1].
- **Test Medium:** Use **RPMI 1640 medium** buffered to pH 7.0 with 0.165 M MOPS. For fastidious organisms, MH-F broth (Mueller-Hinton broth supplemented with lysed horse blood and β-NAD) is recommended [6].
- **Inoculum Medium:** Prepare a standardized suspension of the test organism in saline or broth from fresh cultures.

Broth Microdilution Test Procedure

- **Plate Preparation:** Perform twofold serial dilutions of the **clioquinol** stock solution in the test medium across a 96-well microdilution plate. Include growth control (medium + inoculum) and sterility control (medium only) wells [1] [4].
- **Inoculation:** Adjust the fungal inoculum to a turbidity of 0.5 McFarland standard, then further dilute in the test medium to achieve a final working inoculum of $(0.5 - 2.5 \times 10^3)$ CFU/mL. Add the inoculated suspension to each well of the plate [4].
- **Incubation:** Incubate the plate at **35°C** for **24 to 48 hours**. The specific incubation time depends on the organism's growth rate [4].

MIC Endpoint Determination and Additional Assessments

- **MIC Reading:** The MIC is defined as the **lowest concentration of clioquinol that produces complete visual inhibition of fungal growth** compared to the growth control well [1].
- **Minimum Fungicidal Concentration (MFC):** To determine if **clioquinol** is fungistatic or fungicidal, subculture aliquots from wells showing no growth onto antifungal-free agar plates. The MFC is the lowest drug concentration that kills $\geq 99.9\%$ of the initial inoculum [1].

- **Time-Kill Assay:** This method can further characterize the fungicidal activity. Samples are taken over time (e.g., 0-48 hours), serially diluted, and plated to count viable colonies [5] [1].

Mechanisms of Antifungal Action

Research indicates that **clioquinol**'s antifungal action is multi-faceted, as illustrated in the following diagram:

The diagram above shows the key mechanisms, which are further detailed below:

- **Metal Ion Chelation:** **Clioquinol** acts as a chelator for essential metal ions like zinc, copper, and iron. This disrupts cellular processes that depend on these metals, including enzyme function and oxidative stress response. Exogenous addition of these metal ions can reverse its antifungal effects [7] [1].
- **Cell Membrane Disruption:** At higher concentrations, **clioquinol** directly damages the cell membrane, leading to leakage of cellular contents. At lower concentrations, it induces membrane depolarization [1] [3].
- **Inhibition of Virulence Factors:** A key anti-virulence property of **clioquinol** is its ability to potently **inhibit the transition from yeast to hyphae** in *C. albicans* across various media. This morphogenetic switch is critical for the fungus's pathogenicity. Furthermore, **clioquinol** disrupts **biofilm formation** in a concentration- and time-dependent manner [1].
- **Cell Wall Damage:** Evidence from sorbitol protection assays suggests that **clioquinol** also causes damage to the fungal cell wall [3].

Research Applications and Formulation Strategies

The rediscovery of **clioquinol**'s antifungal properties opens several research avenues:

- **Drug Repurposing:** It is a strong candidate for repurposing as a topical antifungal agent, especially against infections caused by dermatophytes and *Candida* species, including those resistant to standard azoles [2] [1].
- **Novel Formulations:** To enhance efficacy and potentially mitigate past safety concerns, novel delivery systems are being explored. For instance, incorporating **clioquinol** into a **lipid-based nanocarrier (LBN-CQ)** has been shown to reduce the MIC by 2 to 4-fold against various strains, improving its solubility and targeted delivery for cutaneous applications [5].
- **Combination Therapy:** Its unique metal-chelating mechanism suggests potential for synergistic use with other antifungal drugs to overcome resistance [1].

Important Considerations for Researchers

- **Safety and Historical Context:** Oral **clioquinol** was withdrawn in the 1970s due to an association with subacute myelo-optic neuropathy (SMON). Current research efforts are focused on **topical applications** (e.g., creams, nanocarriers) to leverage local efficacy while minimizing systemic exposure [7] [5] [1].
- **Quality Control and Standards:** For reliable MIC data, adhere to established standards like those from EUCAST or CLSI [6] [4]. It is crucial to use appropriate quality control strains and be aware that methods like MIC test strips may yield higher MICs for some drugs compared to the reference broth microdilution method [8].

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